(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol
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Overview
Description
The compound (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a spirocyclic framework, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves multiple steps, including the formation of the spirocyclic core and the introduction of various functional groups. Common synthetic routes may involve:
Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The pyridinyl and pyrazolyl groups can be reduced under specific conditions.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups to the spirocyclic core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a candidate for the treatment of various diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and various inorganic syntheses.
Uniqueness
The uniqueness of (1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1’-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4’-piperidine]-2-ol lies in its spirocyclic structure and the presence of multiple functional groups
Properties
IUPAC Name |
(1R,2R)-1-(3,6-dihydro-2H-pyridin-1-yl)-1'-[(1-methylpyrazol-4-yl)methyl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-25-16-18(15-24-25)17-26-13-9-23(10-14-26)20-8-4-3-7-19(20)21(22(23)28)27-11-5-2-6-12-27/h2-5,7-8,15-16,21-22,28H,6,9-14,17H2,1H3/t21-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVGQDHJIZHFTE-YADHBBJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CCC3(CC2)C(C(C4=CC=CC=C34)N5CCC=CC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CN2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N5CCC=CC5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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